molecular formula C43H49NO15 B021501 多西他赛代谢产物 M4 CAS No. 157067-34-0

多西他赛代谢产物 M4

货号: B021501
CAS 编号: 157067-34-0
分子量: 819.8 g/mol
InChI 键: WZZFVRAJNWWNDL-AYORVWLJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Docetaxel Metabolite M4 is a significant metabolite of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, lung, and prostate cancer. Docetaxel Metabolite M4 is formed through the metabolic processing of docetaxel in the liver, primarily involving the cytochrome P450 enzyme system . This metabolite plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of docetaxel.

科学研究应用

Metabolic Pathways and Pharmacokinetics

M4 is formed through the hydroxylation of docetaxel at the butyl group of the C13 side chain by CYP3A enzymes. The metabolic disposition of docetaxel and its metabolites, including M4, is crucial for understanding its pharmacokinetics and therapeutic outcomes.

M4's role extends to understanding drug-drug interactions, particularly with co-administered agents such as cisplatin and anticonvulsants. Studies have shown that certain drugs can induce or inhibit the metabolism of docetaxel, thereby affecting the levels of M4.

  • CYP3A Inhibitors : The presence of inhibitors like ritonavir can increase docetaxel exposure to levels comparable to intravenous administration . This interaction may lead to increased levels of M4 due to altered metabolic pathways.
  • Anticonvulsants : Medications such as phenytoin and phenobarbital have been shown to increase the clearance of M4 by approximately 25%, indicating a significant interaction that could affect therapeutic outcomes .

Table 2: Drug Interaction Effects on M4

Drug ClassEffect on M4 Clearance
CYP3A InhibitorsIncreased
AnticonvulsantsIncreased by 25%
Chemotherapeutics (e.g., Cisplatin)Variable effect

Case Studies and Research Findings

Several studies have documented the clinical relevance of M4 in patient populations undergoing chemotherapy with docetaxel.

  • Study on Bioavailability : Research demonstrated that the absence of both CYP3A and P-glycoprotein (P-gp) significantly increased oral bioavailability of docetaxel, leading to higher systemic exposure to both docetaxel and its metabolites, including M4 .
  • Pharmacogenetic Studies : Variations in CYP3A5 alleles have been associated with altered clearance rates of docetaxel and its metabolites. Patients with specific genetic profiles may experience different therapeutic effects based on their ability to metabolize these compounds .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Docetaxel Metabolite M4 involves the metabolic conversion of docetaxel. Docetaxel itself is a semisynthetic derivative of 10-deacetyl baccatin III, which is extracted from the needles of the European yew tree (Taxus baccata). The metabolic pathway includes the oxidation of the tert-butyl group on the side chain at C-13 of docetaxel, leading to the formation of a primary alcohol (M-2), which is further oxidized to form Docetaxel Metabolite M4 .

Industrial Production Methods: Industrial production of Docetaxel Metabolite M4 is not typically performed as a standalone process. Instead, it is studied and isolated during the metabolic analysis of docetaxel in biological systems. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to identify and quantify this metabolite in biological samples .

作用机制

The mechanism of action of Docetaxel Metabolite M4 is closely related to that of its parent compound, docetaxel. Docetaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, thereby inhibiting cell division and promoting cell death. Docetaxel Metabolite M4, being a metabolite, may not have significant independent pharmacological activity but contributes to the overall pharmacokinetic profile of docetaxel .

相似化合物的比较

  • Paclitaxel
  • Cabazitaxel
  • 10-Deacetyl Baccatin III

Comparison: Docetaxel Metabolite M4 is unique in its specific metabolic pathway and formation from docetaxel. While paclitaxel and cabazitaxel are also taxane derivatives used in cancer treatment, their metabolic profiles and resulting metabolites differ. For instance, paclitaxel undergoes hydroxylation to form different metabolites, and cabazitaxel has a distinct metabolic pathway .

Docetaxel Metabolite M4’s formation and identification are crucial for understanding the complete metabolic profile of docetaxel, making it a valuable compound in pharmacological research.

生物活性

Docetaxel, a widely used chemotherapeutic agent, is primarily employed in treating various cancers, including breast cancer, non-small cell lung cancer, and prostate cancer. The drug is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, resulting in several metabolites, among which M4 is significant due to its biological activity. Understanding the biological activity of Docetaxel Metabolite M4 is crucial for optimizing therapeutic strategies and managing potential side effects.

Docetaxel itself functions by stabilizing microtubules, preventing their depolymerization, which is essential for cell division. This mechanism leads to the inhibition of mitosis and ultimately induces apoptosis in cancer cells. The metabolites, including M4, may also exhibit similar or modified mechanisms of action:

  • Microtubule Stabilization : Like docetaxel, M4 may stabilize microtubules, contributing to its antitumor effects.
  • Apoptosis Induction : There is evidence suggesting that metabolites can interact with apoptosis-regulating proteins such as Bcl-2, potentially influencing cell survival pathways.

Pharmacokinetics

The pharmacokinetic profile of Docetaxel Metabolite M4 reveals important characteristics:

  • Metabolism : M4 is formed through the oxidation of other metabolites (M1 and M3) and exhibits a complex interaction with CYP450 enzymes. Its metabolism can be influenced by co-administered drugs that induce or inhibit these enzymes .
  • Distribution : The volume of distribution for docetaxel and its metabolites can vary significantly among individuals due to factors such as genetic polymorphisms affecting CYP3A activity .

Toxicity and Side Effects

The biological activity of M4 is also associated with specific toxicological profiles:

  • Neutropenia : Studies indicate that unbound docetaxel (and possibly its metabolites like M4) correlates with severe neutropenia, a common side effect of chemotherapy .
  • Drug Interactions : Co-administration with anticonvulsants or other drugs that affect CYP450 activity can alter the pharmacokinetics of M4, leading to variations in efficacy and toxicity .

Pharmacokinetic Parameters of Docetaxel and Metabolites

ParameterDocetaxelMetabolite M4
Volume of Distribution113 LNot specifically defined
Protein Binding94% (97% in patients)Not specifically defined
Elimination RoutePrimarily fecesPrimarily feces
Half-life13.5 ± 7.5 hoursNot specifically defined

Case Studies

  • Case Study on Neutropenia :
    • In a clinical trial involving patients treated with docetaxel, those exhibiting higher plasma concentrations of unbound docetaxel showed a significant increase in grade 4 neutropenia incidents .
  • Impact of Anticonvulsants :
    • A study highlighted that patients on phenytoin experienced a 25% increase in clearance of M4 due to enhanced CYP450 activity, impacting overall treatment efficacy .

Research Findings

Recent studies have focused on the pharmacogenomics related to docetaxel metabolism:

  • Genetic Variability : Variations in CYP3A4 and CYP3A5 alleles significantly affect the clearance rates of docetaxel and its metabolites. For instance, specific polymorphisms have been associated with increased toxicity levels in certain populations .
  • Clinical Trials : Ongoing trials like STAMPEDE are exploring the long-term effects of docetaxel combined with hormone therapy in prostate cancer patients, providing insights into the role of metabolites like M4 in treatment outcomes .

属性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,46-48,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZFVRAJNWWNDL-AYORVWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578107
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

819.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157067-34-0
Record name RPR-104943
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157067340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RPR-104943
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49E4SSQ1AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docetaxel Metabolite M4
Reactant of Route 2
Reactant of Route 2
Docetaxel Metabolite M4
Reactant of Route 3
Reactant of Route 3
Docetaxel Metabolite M4
Reactant of Route 4
Reactant of Route 4
Docetaxel Metabolite M4
Reactant of Route 5
Reactant of Route 5
Docetaxel Metabolite M4
Reactant of Route 6
Reactant of Route 6
Docetaxel Metabolite M4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。